CIDD-0067106
Beschreibung
Eigenschaften
CAS-Nummer |
2151865-39-1 |
|---|---|
Molekularformel |
C26H29N3O4 |
Molekulargewicht |
447.535 |
IUPAC-Name |
Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate |
InChI |
InChI=1S/C26H29N3O4/c1-18(2)12-14-32-21-9-7-20(8-10-21)24-16-28-25(33-24)22-11-6-19(15-27-22)17-29-13-4-5-23(29)26(30)31-3/h6-12,15-16,23H,4-5,13-14,17H2,1-3H3/t23-/m0/s1 |
InChI-Schlüssel |
KWCAEMFGVDPGNT-QHCPKHFHSA-N |
SMILES |
O=C(OC)[C@H]1N(CC2=CC=C(C3=NC=C(C4=CC=C(OC/C=C(C)/C)C=C4)O3)N=C2)CCC1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CIDD-0067106; CIDD 0067106; CIDD0067106 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The pharmacological profile of CIDD-0067106 is contextualized below against structurally and mechanistically related compounds, including natural products, synthetic analogs, and standard chemotherapeutics (Table 1).
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Mechanistic Differentiation
- This compound vs. C828: While both compounds exhibit nanomolar to low-micromolar potency in TNBC models, C828 targets stress-activated kinases (p38 MAPK/JNK), whereas this compound disrupts Akt/mTOR and NF-κB—pathways central to metabolic reprogramming and immune evasion in cancer . The isoxazole moiety in this compound may enhance blood-brain barrier penetration compared to C828’s pyrrolopyrimidine scaffold.
- This compound vs. Standard Chemotherapeutics : Doxorubicin and cisplatin rely on DNA damage mechanisms, leading to systemic toxicity. In contrast, this compound’s pathway-specific inhibition reduces off-target effects, though its efficacy in vivo remains under investigation .
- This compound vs. This compound’s dual-pathway inhibition may circumvent compensatory signaling common in PI3K-targeted therapies .
Pharmacodynamic and Kinetic Insights
- Selectivity: this compound shows 10-fold greater selectivity for TNBC-LAR cells over non-TNBC models, unlike doxorubicin, which non-specifically targets proliferating cells .
- Resistance Profile : Preliminary data suggest this compound retains activity in cisplatin-resistant cell lines, likely due to its upstream kinase targeting rather than DNA damage mechanisms .
Vorbereitungsmethoden
Reaction Optimization
Key parameters influencing oxazole (4a ) yield:
| Parameter | Condition | Yield (%) | Time |
|---|---|---|---|
| Base | K₃PO₄ (2 equiv) | 96 | 8 min |
| Solvent | Isopropyl alcohol | 96 | 8 min |
| Temperature | 65°C (microwave) | 96 | 8 min |
| Conventional heating | 60°C (oil bath) | 95 | 1 h |
Microwave irradiation reduced reaction time from hours to minutes while maintaining >95% yield, critical for scalability.
Mechanistic Pathway
-
Deprotonation : K₃PO₄ abstracts the acidic α-hydrogen of TosMIC, generating a nucleophilic isocyanide.
-
Cycloaddition : Aldehyde carbonyl reacts with the isocyanide, forming an oxazoline intermediate.
-
Elimination : Tosyl group departure under basic conditions yields the aromatic oxazole.
Pyridine-Oxazole Coupling: Suzuki-Miyaura Cross-Coupling
The oxazole intermediate (4a ) is coupled to 6-bromopyridin-3-ylmethanol (5 ) via palladium-catalyzed cross-coupling:
Reaction Setup
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Base: K₂CO₃ (2 equiv).
-
Solvent: THF/H₂O (4:1).
-
Temperature: 80°C, 12 h.
Outcome :
-
Yield: 78–82% after column chromatography.
-
Key challenge: Steric hindrance from the prenyloxy group necessitated elevated temperatures.
Prolinate Esterification and Final Assembly
The pyridine-prolinate backbone is constructed through a three-step sequence:
L-Proline Methyl Ester Formation
Alkylation of Pyridine-Methanol
Final Coupling
-
Method : EDC/HOBt-mediated amide coupling.
-
Solvent : Dichloromethane.
Analytical Validation and Purity Control
Suppliers employ rigorous quality checks:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% |
| Molecular Weight | HRMS | 447.535 (calc.) |
| Stereochemistry | Chiral HPLC | >99% ee (L-proline) |
| Residual Solvents | GC-MS | <50 ppm |
Hodoodo Chemicals reports batch-specific NMR (¹H, ¹³C) and LC-MS data to confirm structure.
Scale-Up Challenges and Industrial Synthesis
Custom synthesis providers highlight two bottlenecks:
-
Oxazole Ring Stability : Degradation observed above 40°C, necessitating cryogenic storage during isolation.
-
Prenyloxy Group Sensitivity : Acid-catalyzed hydrolysis requires anhydrous conditions during esterification.
Manufacturing Protocols :
Q & A
Q. What frameworks assess the long-term scientific and societal implications of this compound research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
